

Application Notes and Protocols: Ceftizoxime in Animal Models of Sepsis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **ceftizoxime** in preclinical animal models of sepsis. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of **ceftizoxime** and other novel anti-sepsis therapies.

Data Presentation

Table 1: Efficacy of Ceftizoxime in Murine Infection Models



Animal Model	Pathogen (s)	Ceftizoxi me Dosage (mg/kg)	Dosing Regimen	Key Efficacy Endpoint	Outcome	Referenc e
Acute Lethal Infection (Normal Mice)	Escherichi a coli	0.04	Subcutane ous, 1 and 5 hours post- infection	ED50	Excellent protection	[1]
Acute Lethal Infection (Normal Mice)	Proteus mirabilis	<0.05	Subcutane ous, 1 and 5 hours post- infection	ED50	Excellent protection	[1]
Acute Lethal Infection (Normal Mice)	Staphyloco ccus aureus	6.0	Subcutane ous, 1 and 5 hours post- infection	ED50	Effective	[1]
Acute Lethal Infection (Neutropen ic Mice)	Escherichi a coli	3.4	Subcutane ous, 1 and 5 hours post- infection	ED50	~100-fold increase in ED50 compared to normal mice	[1]
Surgical Wound Infection	Bacteroide s fragilis	40	Single subcutane ous dose, 1 hour post- implantatio n	Bacterial count on implanted disk	Superior to clindamyci n- gentamicin, equal or superior to cefoxitin	[2]
Surgical Wound	E. coli & B. fragilis	40	Single subcutane	Bacterial count on	Superior to clindamyci	[2]



Infection	(mixed)		ous dose, 1 hour post- implantatio n	implanted disk	n- gentamicin, equal or superior to cefoxitin	
Murine Abscess	Bacteroide s fragilis & Enterobact er cloacae (mixed)	6 to 1536 (total daily dose)	Subcutane ous, q2h, q4h, q6h, or q8h for 24 hours	Reduction of bacterial population s	Dose- dependent reduction	[3]

Table 2: Pharmacokinetics of Ceftizoxime in Various Animal Species



Animal Species	Dose (mg/kg)	Route	Serum Half-life (hours)	Protein Binding (%)	Key Findings	Referenc e
Mice	20	IV	-	-	Lower serum concentrati ons compared to larger animals.	[4][5]
Rats	20	IV	-	32	Lower serum concentrations compared to larger animals. Low biliary excretion (3.7%).	[4][5]
Dogs	20	IV	-	17	Higher serum concentrati ons than other tested antibiotics. Low biliary excretion (0.59%).	[4][5]
Monkeys	20	IV	-	-	Higher serum concentrati ons than other	[4][5]



					tested antibiotics.	
Goats	10	IM	-	-	Bioavailabil ity of 83.23%. Suggested dosage of 12.5 mg/kg.	[6]
Humans (for compariso n)	-	IV/IM	1.7	30-31	Not metabolize d, excreted unchanged by kidneys.	[7][8]

Experimental Protocols

Protocol 1: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

This protocol describes the induction of polymicrobial sepsis in mice, a model that closely mimics the pathophysiology of human sepsis.[9][10][11][12]

Materials:

- Male or female mice (strain and weight specified in the experimental design)
- Anesthetic: Ketamine (100 mg/kg) and xylazine (10 mg/kg) mixture, or isoflurane
- Surgical instruments (autoclaved): scissors, forceps, wound clips or sutures
- 3-0 silk suture
- 21-gauge to 25-gauge needle (use a new needle for every 10 mice)
- Sterile 0.9% saline, pre-warmed to 37°C



- Analgesic: Buprenorphine (0.05 mg/kg)
- Heating pad
- **Ceftizoxime** solution for injection

Procedure:

- Anesthesia: Anesthetize the mouse via intraperitoneal injection of ketamine/xylazine or using an isoflurane induction chamber. Confirm the depth of anesthesia by lack of response to a foot pad pinch.
- Surgical Preparation: Shave the abdomen and disinfect the area with an appropriate antiseptic. Place the mouse on a sterile surgical field.
- Laparotomy: Make a 1-cm midline incision through the skin and peritoneum to expose the abdominal cavity.
- Cecum Exposure: Gently exteriorize the cecum.
- Ligation: Ligate the cecum at its base (distal to the ileocecal valve) with a 3-0 silk suture. The length of the ligated cecum can be varied to modulate the severity of sepsis.
- Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. Ensure the
 needle passes through and through both walls of the cecum. A small amount of fecal matter
 can be extruded to verify puncture placement.[9]
- Closure: Carefully return the cecum to the peritoneal cavity. Close the peritoneal wall with sutures and the skin with wound clips or sutures.
- Fluid Resuscitation: Immediately administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation. This is critical for mimicking the hyperdynamic phase of sepsis.[12]
- Analgesia and Post-Operative Care: Administer buprenorphine subcutaneously for pain relief. Repeat every 6-8 hours for at least 2 days.[12] Allow the mouse to recover in a clean, pre-warmed cage on a heating pad to prevent hypothermia.



- **Ceftizoxime** Administration: At the designated time post-CLP (e.g., 6 hours), administer the prepared dose of **ceftizoxime** via the desired route (e.g., intraperitoneally or subcutaneously). Subsequent doses should be administered as per the experimental design.
- Sham Control: Sham-operated mice should undergo the same procedure (anesthesia, laparotomy, cecum exposure, and closure) but without cecal ligation and puncture.[10]
- Monitoring: Monitor the animals at regular intervals for signs of sepsis (e.g., lethargy, piloerection, decreased temperature) and survival.

Protocol 2: Murine Bacteremia Model

This model is used to study sepsis induced by a specific bacterial pathogen introduced directly into the bloodstream.

Materials:

- Mice
- Bacterial strain of interest (e.g., E. coli, S. aureus)
- Bacterial growth medium (e.g., Tryptic Soy Broth)
- Spectrophotometer
- Sterile saline or phosphate-buffered saline (PBS)
- Ceftizoxime solution for injection

Procedure:

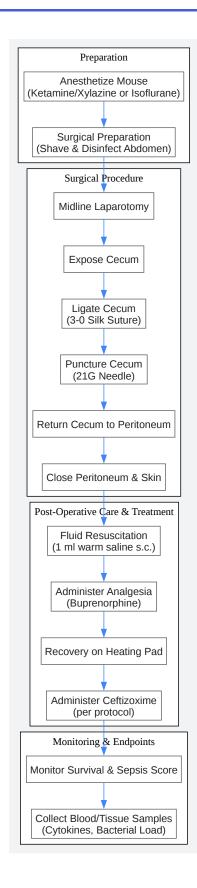
- Bacterial Preparation: Culture the desired bacterial strain overnight in an appropriate broth.
 The following day, subculture the bacteria and grow to the mid-logarithmic phase.
- Inoculum Preparation: Harvest the bacteria by centrifugation, wash with sterile saline or PBS, and resuspend in saline. Adjust the bacterial concentration to the desired level (CFU/ml) using a spectrophotometer and standard curves.



- Infection: Inject the bacterial suspension (typically 0.1-0.2 ml) into the mice via the tail vein (intravenous) or into the peritoneal cavity (intraperitoneal). The inoculum size should be predetermined to cause a lethal or sublethal infection as required by the study design.
- Ceftizoxime Treatment: Administer ceftizoxime at specified time points post-infection (e.g., 1 and 5 hours) via the subcutaneous or intraperitoneal route.[1]
- Monitoring: Monitor the mice for morbidity and mortality over a defined period (e.g., 7 days).
- Outcome Assessment: The primary outcome is typically survival (ED50 calculation). Other endpoints can include bacterial load in blood and organs at specific time points.

Visualizations

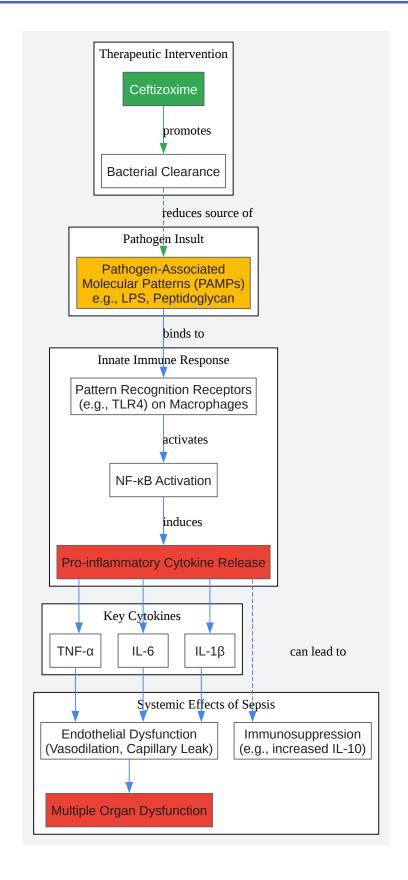




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Caption: Workflow for CLP-induced sepsis model and **ceftizoxime** treatment.





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Caption: Simplified signaling pathway in bacterial sepsis and **ceftizoxime**'s role.



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- To cite this document: BenchChem. [Application Notes and Protocols: Ceftizoxime in Animal Models of Sepsis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193995#ceftizoxime-in-animal-models-of-sepsis]

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